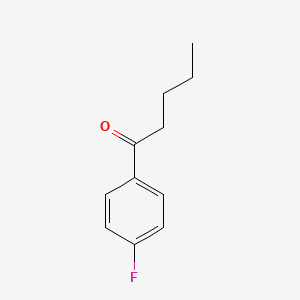

1-(4-Fluorophenyl)pentan-1-one

Description

Molecular Formula and Systematic Nomenclature

The molecular identity of 1-(4-Fluorophenyl)pentan-1-one is definitively established through its molecular formula C₁₁H₁₃FO, which corresponds to a molecular weight of 180.2187 atomic mass units. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the compound officially designated as this compound. This naming convention precisely indicates the structural arrangement where a pentanone chain is attached to a phenyl ring bearing a fluorine substituent at the para position.

The compound exhibits multiple synonymous designations that reflect various naming conventions employed across different chemical databases and literature sources. Alternative nomenclature includes 4'-fluorovalerophenone, para-fluorovalerophenone, and 1-(4-fluoro-phenyl)-pentan-1-one. The systematic name 1-pentanone, 1-(4-fluorophenyl)- represents the index name format, while 4-fluorophenyl butyl ketone provides a functional group-based designation. The Chemical Abstracts Service registry number 709-24-0 serves as the unique identifier for this compound across chemical databases.

Structural identification is further supported by standardized molecular descriptors including the International Chemical Identifier string and simplified molecular-input line-entry system representations. The InChI notation InChI=1S/C11H13FO/c1-2-3-4-11(13)9-5-7-10(12)8-6-9/h5-8H,2-4H2,1H3 provides a complete structural description. These systematic identifiers ensure unambiguous chemical identification across diverse research and commercial applications.

Propriétés

IUPAC Name |

1-(4-fluorophenyl)pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO/c1-2-3-4-11(13)9-5-7-10(12)8-6-9/h5-8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBJRRAMFTUDWMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60951706 | |

| Record name | 1-(4-Fluorophenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60951706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

709-24-0, 29114-66-7 | |

| Record name | 1-(4-Fluorophenyl)-1-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=709-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Fluorophenyl)pentan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000709240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluorovalerophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029114667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 709-24-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88288 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Fluorophenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60951706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-fluorophenyl)pentan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.826 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Description

The most common and direct method to prepare 1-(4-fluorophenyl)pentan-1-one is via Friedel-Crafts acylation of 4-fluorobenzene derivatives with valeroyl chloride (pentanoyl chloride) or related acyl chlorides.

Reaction Scheme

- Reactants: 4-fluorobenzene or 4-fluorophenyl derivatives + valeroyl chloride

- Catalyst: Lewis acid such as aluminum chloride (AlCl3)

- Solvent: Typically anhydrous conditions, sometimes dichloromethane or carbon disulfide

- Conditions: Controlled temperature to avoid polyacylation

Mechanism

The Lewis acid activates the acyl chloride to form an acylium ion, which electrophilically attacks the aromatic ring at the para position relative to the fluorine substituent, yielding the ketone.

Advantages

- Straightforward and widely used

- High yield and scalability

- Commercially available starting materials

Limitations

- Requires strict control of reaction conditions to prevent over-acylation

- Use of corrosive and moisture-sensitive reagents

Reference Example

Similar Friedel-Crafts acylations have been reported for related compounds such as 1-(4-methylphenyl)pentan-1-one, which can be analogously applied to the fluorinated derivative.

α-Bromoketone Intermediate Route

Description

Another synthetic approach involves the preparation of an α-bromoketone intermediate, followed by substitution reactions to introduce desired functional groups or to facilitate further transformations.

Preparation Steps

- Step 1: Friedel-Crafts acylation to obtain this compound

- Step 2: Selective bromination at the α-position of the ketone using bromine in the presence of a Lewis acid catalyst such as aluminum trichloride (AlCl3)

- Step 3: Use of the α-bromoketone as an intermediate for further nucleophilic substitution or ring formation reactions

Reaction Conditions

- Bromination is carried out at low temperatures to ensure selectivity

- The α-bromoketone is typically used without purification in subsequent steps

Advantages

- Enables functionalization at the α-position

- Facilitates synthesis of more complex molecules (e.g., azetidinones)

Reference Example

This method is employed in the synthesis of pyrrolidinyl pentanones and azetidinones, which are structurally related to this compound derivatives.

Catalytic Reduction and Cyclization Pathways

Description

In some advanced synthetic routes, this compound serves as a precursor in multi-step syntheses involving reduction and cyclization to form heterocyclic compounds.

Key Steps

- Reduction of intermediate esters or acids using sodium borohydride in alcoholic solvents at low temperatures (around 10°C)

- Acidic workup with aqueous hydrochloric acid

- Extraction and removal of solvents under reduced pressure

- Cyclization in the presence of para-toluene sulfonic acid to form cyclic intermediates

Application

These steps are part of complex synthetic schemes to prepare substituted azetidinones or dihydroisobenzofurans bearing the 4-fluorophenyl moiety.

Resolution of Racemic Mixtures and Stereoselective Synthesis

Description

For chiral derivatives of this compound, resolution of racemic mixtures and stereospecific synthesis are crucial.

Methodology

- Resolution of racemic hydroxy acids using chiral amines such as (+)-2-amino-1-butanol

- Esterification to form methyl esters

- Mesylation of hydroxy groups using methane sulfonyl chloride at low temperatures (−10°C)

- Cyclization reactions with 4-fluoroaniline in the presence of sodium iodide to yield stereoselective azetidinones

Advantages

- High stereoselectivity and yield

- Use of mild reagents and commercially available starting materials

Reference Example

This process is patented and provides an efficient route to stereospecific 4-substituted azetidinones derived from this compound intermediates.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 4-fluorobenzene, valeroyl chloride, AlCl3 | Simple, scalable, high yield | Requires moisture control, corrosive reagents | High (70-90%) |

| α-Bromoketone Intermediate | Bromine, AlCl3, low temp bromination | Enables α-functionalization | Multi-step, sensitive intermediates | Moderate to high (60-80%) |

| Catalytic Reduction & Cyclization | NaBH4 reduction, acidic workup, p-TsOH cyclization | Access to cyclic derivatives | Multi-step, requires careful control | Variable (depends on step) |

| Stereoselective Resolution | (+)-2-amino-1-butanol, mesylation, NaI cyclization | High stereoselectivity, mild conditions | More complex, chiral reagents required | Improved yield and selectivity |

Research Findings and Notes

- The Friedel-Crafts acylation remains the cornerstone for synthesizing this compound due to its straightforwardness and efficiency.

- The α-bromoketone route is valuable for further chemical modifications, especially in pharmaceutical intermediate synthesis.

- Stereoselective methods using chiral resolution and mesylation steps provide high enantiomeric purity, important for bioactive compound development.

- Reduction and cyclization steps are often integrated into multi-step syntheses for complex heterocyclic compounds derived from this compound.

- The choice of method depends on the desired final product, scale, and purity requirements.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Fluorophenyl)pentan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.

Major Products Formed:

Oxidation: Formation of 4-fluorobenzoic acid.

Reduction: Formation of 1-(4-fluorophenyl)pentan-1-ol.

Substitution: Formation of various substituted phenyl derivatives.

Applications De Recherche Scientifique

Scientific Research Applications

1-(4-Fluorophenyl)pentan-1-one has diverse applications across several scientific domains:

Chemistry

- Building Block for Organic Synthesis : It serves as a precursor for synthesizing more complex organic molecules, facilitating the development of new compounds with potential applications in various industries.

Biology

- Enzyme Interaction Studies : The compound is utilized in research to understand its interactions with enzymes and metabolic pathways, contributing to the knowledge of biochemical processes.

Medicine

- Pharmaceutical Intermediate : Research is ongoing into its potential as an intermediate in drug synthesis, particularly for compounds targeting neurotransmitter systems.

Industry

- Specialty Chemicals Production : Used in the manufacture of specialty chemicals and materials, benefiting from its unique chemical properties.

The biological activity of this compound is primarily linked to its role as a monoamine reuptake inhibitor , affecting neurotransmitter levels in the brain:

- Inhibition of Reuptake : It inhibits the reuptake of dopamine, norepinephrine, and serotonin, leading to increased concentrations of these neurotransmitters in synaptic clefts.

- Potential Therapeutic Applications : Investigated for use in treating conditions such as depression and attention-deficit hyperactivity disorder (ADHD).

Comparative Analysis with Related Compounds

To contextualize the applications and properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| 1-(4-Methylphenyl)pentan-1-one | Methyl group instead of fluorine | Enhanced lipophilicity; different biological activity |

| 1-(3-Fluorophenyl)pentan-1-one | Fluorine at the meta position | Different electronic effects compared to para-substituted |

| 1-(4-Chlorophenyl)pentan-1-one | Chlorine instead of fluorine | Varying reactivity due to electronegativity differences |

| Pyrovalerone | Additional pyrrolidine ring | Notable stimulant properties; used in addiction research |

Case Studies

Several studies have highlighted the psychoactive effects and pharmacological potential of compounds related to this compound:

- Stimulant Properties : Research indicates that similar synthetic cathinones exhibit stimulant effects that can enhance locomotor activity.

- Behavioral Pharmacology : Investigations into behavioral responses have shown that certain analogs can stimulate locomotor activity significantly over extended durations.

Mécanisme D'action

The mechanism of action of 1-(4-fluorophenyl)pentan-1-one involves its interaction with various molecular targets. The ketone group can participate in

Activité Biologique

1-(4-Fluorophenyl)pentan-1-one, a synthetic cathinone, has garnered attention in recent years due to its potential biological activities and interactions with various biological systems. This compound is structurally characterized by a fluorophenyl group attached to a pentanone backbone, which influences its pharmacological properties. Understanding its biological activity is crucial for assessing its therapeutic potential and safety profile.

This compound primarily functions as a monoamine reuptake inhibitor , affecting neurotransmitter systems in the brain. Its mechanism of action involves:

- Inhibition of Reuptake : The compound inhibits the reuptake of key neurotransmitters such as dopamine (DA), norepinephrine (NE), and serotonin (5-HT), leading to increased concentrations of these neurotransmitters in the synaptic cleft.

- Targeted Biochemical Pathways : Similar to other synthetic cathinones, it likely interacts with the monoaminergic system, influencing mood, cognition, and motor activity.

Pharmacokinetics

The compound's lipophilicity, enhanced by the fluorinated aromatic ring, facilitates its ability to cross the blood-brain barrier. This characteristic is essential for its central nervous system effects and potential therapeutic applications .

Biological Activity Overview

Research on this compound has highlighted several areas of biological activity:

- Stimulant Properties : Like other synthetic cathinones, it may exhibit stimulant effects, which can lead to increased locomotor activity .

- Potential Therapeutic Applications : Investigations into its use as a pharmacological agent for conditions such as depression or attention-deficit hyperactivity disorder (ADHD) are ongoing, given its action on dopamine and norepinephrine transporters .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes key features and biological activities:

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| 1-(4-Methylphenyl)pentan-1-one | Methyl group instead of fluorine | Enhanced lipophilicity; different biological activity |

| 1-(3-Fluorophenyl)pentan-1-one | Fluorine at the meta position | Different electronic effects compared to para-substituted |

| 1-(4-Chlorophenyl)pentan-1-one | Chlorine instead of fluorine | Varying reactivity due to electronegativity differences |

| Pyrovalerone | Additional pyrrolidine ring | Notable stimulant properties; used in addiction research |

Case Studies and Research Findings

Recent studies have provided insights into the biological effects and safety profiles of this compound:

- Stimulant Activity : A study demonstrated that this compound increases locomotor activity in animal models, similar to other stimulants like pyrovalerone .

- Neurotransmitter Interaction : Research indicated that it selectively inhibits dopamine and norepinephrine transporters while showing reduced activity at serotonin transporters (SERT), suggesting a potential for lower serotonergic side effects compared to other stimulants .

Comparaison Avec Des Composés Similaires

Structural Analogues with Varying Substituents

The table below compares 1-(4-Fluorophenyl)pentan-1-one with key analogs differing in substituents on the phenyl ring or side chain:

Key Observations :

- Fluorine vs. Chlorine : The fluorine atom (van der Waals radius ~1.47 Å) reduces steric hindrance compared to chlorine (~1.75 Å), favoring tighter crystal packing in 4-FPD hydrochloride .

- Methylamino Addition: The introduction of a methylamino group (as in 4-FPD) confers psychoactivity by enabling interactions with monoamine transporters, unlike the non-amine parent compound .

- Hydroxylation : The hydroxylated derivative (5-hydroxypentan-1-one) shows altered pharmacokinetics, as seen in fungal metabolism studies, where oxidation increases polarity .

Pharmacological and Receptor Affinity Comparisons

- 4-Fluoropentedrone (4-FPD): Exhibits affinity for σ₁ and σ₂ receptors, with IC₅₀ values in the micromolar range, typical of cathinones .

- Flephedrone (4-FMC) : A shorter-chain analog (propan-1-one backbone) shows higher potency at dopamine transporters due to reduced steric bulk .

- MDPV: Features a pyrrolidinyl group, enhancing selectivity for norepinephrine and dopamine reuptake inhibition compared to fluorophenyl derivatives .

Q & A

Q. How are computational methods (e.g., Hirshfeld surface analysis) applied to study intermolecular interactions?

- Methodology : Analyze close contacts (e.g., F···H, C=O···H) using CrystalExplorer. For triazole derivatives, Hirshfeld surfaces revealed 6.2% F···H interactions, influencing crystal stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.